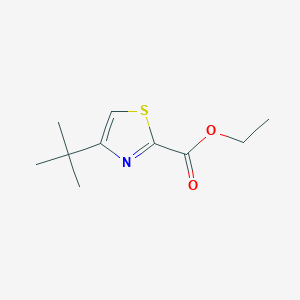

Ethyl 4-(tert-butyl)thiazole-2-carboxylate

Description

Overview of Thiazole (B1198619) Heterocycles in Modern Organic Chemistry

Thiazoles are five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom within their aromatic ring. This structural feature imparts unique electronic properties and reactivity, making them prevalent in a vast array of biologically active compounds, including natural products and pharmaceuticals. nih.govbiointerfaceresearch.com The thiazole nucleus is a key component in vitamin B1 (thiamine) and is found in numerous approved drugs, highlighting its importance in medicinal chemistry. globalresearchonline.net The versatility of the thiazole ring allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives with varied biological activities, such as antimicrobial, antifungal, anti-inflammatory, and anticancer properties. nih.govbiointerfaceresearch.comglobalresearchonline.net

The Role of Carboxylate Esters in Chemical Synthesis and Functionalization

Carboxylate esters are a fundamental functional group in organic chemistry, characterized by a carbonyl group bonded to an oxygen atom, which is in turn attached to an alkyl or aryl group. They are pivotal intermediates in organic synthesis due to their moderate reactivity, which allows for a variety of chemical transformations. Esters can be readily synthesized from carboxylic acids and alcohols and can be converted into a wide range of other functional groups, including carboxylic acids, amides, and alcohols. This adaptability makes them crucial for the construction of complex molecules and for the functionalization of existing chemical structures.

Specific Context and Research Interest in Ethyl 4-(tert-butyl)thiazole-2-carboxylate as a Model Compound

This compound, with its distinct substitution pattern, serves as an interesting model compound for several reasons. The presence of the bulky tert-butyl group at the 4-position can influence the steric and electronic environment of the thiazole ring, thereby affecting its reactivity and interaction with biological targets. The ethyl carboxylate group at the 2-position provides a handle for further chemical modification, making it a valuable intermediate for the synthesis of more complex thiazole derivatives. nih.gov Research interest in this and similar compounds often lies in their potential as scaffolds for the development of novel therapeutic agents. The specific arrangement of substituents allows for the exploration of structure-activity relationships in medicinal chemistry programs.

Below are the key chemical identifiers and properties for this compound:

| Property | Value |

| CAS Number | 79247-72-6 |

| Molecular Formula | C10H15NO2S |

| Molecular Weight | 213.29 g/mol |

Historical Development of Thiazole Synthesis Relevant to the Compound's Structure

The synthesis of the thiazole ring has been a subject of extensive research for over a century. The most prominent and historically significant method is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887. This method typically involves the condensation reaction between an α-haloketone and a thioamide. For a compound like this compound, a plausible Hantzsch approach would involve the reaction of an α-haloketone bearing a tert-butyl group with an appropriate thioamide-containing precursor for the ethyl carboxylate group.

Another classical method is the Cook-Heilbron synthesis , which provides a route to 5-aminothiazoles from α-aminonitriles and carbon disulfide or related reagents. While not directly applicable to the primary synthesis of the title compound, it showcases the diverse historical strategies developed for accessing the thiazole core. The continued development of these and other novel synthetic methods has been crucial for expanding the chemical space of accessible thiazole derivatives for various applications. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-tert-butyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-5-13-9(12)8-11-7(6-14-8)10(2,3)4/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHMVIBNJJRJQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Tert Butyl Thiazole 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of Ethyl 4-(tert-butyl)thiazole-2-carboxylate by mapping the chemical environments of its constituent protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is fundamental to identifying the various proton environments within the this compound molecule. The chemical shifts (δ) are indicative of the electronic environment surrounding each proton.

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the ethyl group and the tert-butyl group, as well as the proton on the thiazole (B1198619) ring. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet. The proton attached to the thiazole ring would also exhibit a characteristic chemical shift.

A representative, albeit generic, dataset for a similar thiazole structure, tert-butyl thiazol-2-ylcarbamate, shows a singlet for the tert-butyl protons at 1.52 ppm. researchgate.net For this compound, the expected chemical shifts would be specific to its unique structure.

Table 1: Expected ¹H NMR Signals for this compound

| Protons | Multiplicity | Expected Chemical Shift (ppm) |

|---|---|---|

| Thiazole-H | Singlet | ~7.0-8.0 |

| Ethyl (-OCH2CH3) | Quartet | ~4.0-4.5 |

| tert-Butyl (-C(CH3)3) | Singlet | ~1.3-1.5 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would feature signals for the carbonyl carbon of the ester, the carbons of the thiazole ring, the quaternary and methyl carbons of the tert-butyl group, and the methylene and methyl carbons of the ethyl group. For instance, in a related compound, tert-butyl thiazol-2-ylcarbamate, the carbons of the tert-butyl group appear at 82.00 ppm (quaternary) and 28.30 ppm (methyls). researchgate.net

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Ester Carbonyl (C=O) | ~160-170 |

| Thiazole C2 | ~160-170 |

| Thiazole C4 | ~145-155 |

| Thiazole C5 | ~110-120 |

| tert-Butyl (quaternary C) | ~30-40 |

| tert-Butyl (CH3) | ~28-32 |

| Ethyl (-OCH2CH3) | ~60-65 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of atoms within the this compound molecule.

An HSQC experiment would reveal direct one-bond correlations between protons and the carbon atoms they are attached to. For example, it would correlate the thiazole proton signal with the signal of the carbon to which it is bonded.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups.

A strong absorption band is expected in the region of 1700-1750 cm⁻¹ due to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would appear in the 1000-1300 cm⁻¹ region. The vibrations of the thiazole ring would give rise to a series of bands, often in the fingerprint region (below 1500 cm⁻¹), which are characteristic of the heterocyclic system. The C-H stretching vibrations of the aliphatic tert-butyl and ethyl groups would be observed in the 2850-3000 cm⁻¹ range. For instance, general FT-IR spectra of thiazole derivatives show characteristic bands for C=N stretching and ring vibrations.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | 1700 - 1750 |

| Thiazole Ring | C=N Stretch | 1600 - 1650 |

| Thiazole Ring | Ring Vibrations | ~1400 - 1600 |

| Ester (C-O) | Stretch | 1000 - 1300 |

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution).

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Electrospray Ionization Mass Spectrometry (ESI-MS)Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to produce gas-phase ions from intact molecules, typically observing the protonated molecule [M+H]⁺. For this compound, this would correspond to an ion at m/z 214.09018. A key application of ESI coupled with tandem mass spectrometry (MS/MS) is the study of fragmentation pathways.researchgate.netThe fragmentation of the tert-butyl group is a common pathway observed for compounds containing this moiety, often resulting in the loss of isobutylene (B52900) (C₄H₈, 56 Da) or a tert-butyl radical (C₄H₉•, 57 Da).doaj.orgnih.govThe fragmentation of the ethyl ester group and cleavages of the thiazole ring itself would also provide characteristic product ions useful for structural confirmation.doaj.orgresearchgate.net

| Ionization Mode | Expected Ion | Calculated m/z | Technique | Purpose |

| HRMS | [M]⁺ | 213.08235 | High Resolution MS | Accurate Mass Determination & Formula Verification |

| ESI-MS | [M+H]⁺ | 214.09018 | Electrospray Ionization MS | Molecular Weight Confirmation & Fragmentation Studies |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The structure of this compound, which contains a thiazole ring, a conjugated system, and heteroatoms with non-bonding electrons (n), allows for specific types of electronic transitions.

The key chromophores in this molecule are the C=N and C=S double bonds within the thiazole ring, which are part of a conjugated π-system. The nitrogen and sulfur atoms also possess lone pairs of non-bonding electrons. Consequently, the primary electronic transitions expected for this compound are π → π* and n → π*. youtube.comlibretexts.org

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity and occur in molecules with conjugated systems. researchgate.net The thiazole ring in this compound provides such a system. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (from the nitrogen or sulfur atoms) to a π* antibonding orbital. youtube.com These transitions are generally of lower intensity compared to π → π* transitions.

The precise wavelengths (λmax) of these absorption bands are influenced by the molecular structure and the solvent used. While specific experimental UV-Vis spectral data for this compound is not detailed in the provided search context, the expected transitions based on its chemical structure are summarized below.

| Type of Transition | Involved Orbitals | Description | Expected Intensity |

|---|---|---|---|

| π → π | π bonding to π antibonding | Involves the excitation of electrons within the conjugated π-system of the thiazole ring. | High |

| n → π | non-bonding to π antibonding | Involves the excitation of lone pair electrons from the nitrogen and sulfur heteroatoms to the π* antibonding orbital. | Low to Moderate |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This data is crucial for verifying the empirical formula of a newly synthesized or purified substance, ensuring it aligns with its proposed molecular structure.

For this compound, the molecular formula is C₁₀H₁₅NO₂S. nih.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of each element. The molecular weight of the compound is 229.33 g/mol .

The comparison between the experimentally determined elemental percentages and the calculated theoretical values serves as a critical checkpoint for the purity and correctness of the compound's identity.

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass in Molecule (g/mol) | Theoretical Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 120.10 | 52.37% |

| Hydrogen | H | 1.008 | 15 | 15.12 | 6.60% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.11% |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.95% |

| Sulfur | S | 32.07 | 1 | 32.07 | 13.99% |

Computational and Theoretical Chemical Studies of Ethyl 4 Tert Butyl Thiazole 2 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method in quantum chemistry for the study of the electronic structure of many-body systems. It is extensively employed to predict the properties of molecules with a favorable balance between computational cost and accuracy. For Ethyl 4-(tert-butyl)thiazole-2-carboxylate, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

The first step in the computational study of a molecule is typically the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms—the structure that corresponds to a minimum on the potential energy surface. For this compound, this process involves the systematic adjustment of bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible.

Conformational analysis, a subset of geometry optimization, is particularly important for this molecule due to the presence of flexible groups: the ethyl ester and the tert-butyl group. Rotation around the single bonds connecting these groups to the thiazole (B1198619) ring can lead to different conformers with varying energies. DFT calculations can map out the potential energy surface associated with these rotations, identifying the global minimum energy conformer as well as other local minima and the energy barriers between them.

Table 1: Predicted Geometrical Parameters for a Thiazole Ring System from DFT Calculations. (Note: These are representative values from DFT studies on similar thiazole derivatives and serve as an estimation for this compound.)

| Parameter | Predicted Value |

|---|---|

| C2-S1 Bond Length | ~1.77 Å |

| S1-C5 Bond Length | ~1.72 Å |

| C5-C4 Bond Length | ~1.37 Å |

| C4-N3 Bond Length | ~1.38 Å |

| N3-C2 Bond Length | ~1.31 Å |

| C4-C(tert-butyl) Bond Length | ~1.54 Å |

| C2-C(ester) Bond Length | ~1.48 Å |

| S1-C2-N3 Angle | ~115° |

| C2-N3-C4 Angle | ~110° |

| N3-C4-C5 Angle | ~116° |

| C4-C5-S1 Angle | ~111° |

DFT calculations are also a valuable tool for predicting various spectroscopic properties, which can aid in the characterization of a compound.

¹H and ¹³C NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of DFT. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound. For instance, the proton of the thiazole ring (at position 5) is expected to have a characteristic chemical shift, and the protons of the ethyl and tert-butyl groups will also exhibit predictable signals. nih.govacs.org Similarly, the chemical shifts of the carbon atoms in the thiazole ring and the substituent groups can be calculated. nih.govacs.org

Vibrational Frequencies: The calculation of vibrational frequencies using DFT provides a theoretical infrared (IR) and Raman spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. These predicted spectra are invaluable for interpreting experimental vibrational spectra and assigning the observed absorption bands to particular molecular motions. For this compound, characteristic vibrational modes would include the C=N and C=C stretching frequencies of the thiazole ring, the C-H stretching of the alkyl groups, and the C=O stretching of the ester group.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Thiazole Derivatives. (Note: These are representative values from DFT studies on similar thiazole derivatives and serve as an estimation for this compound.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Thiazole Ring | C=N Stretch | ~1500 - 1600 |

| Thiazole Ring | C=C Stretch | ~1400 - 1500 |

| Ethyl Ester | C=O Stretch | ~1720 - 1740 |

| tert-Butyl | C-H Stretch (asymmetric) | ~2950 - 3000 |

Electronic Structure Analysis

Beyond geometry and spectra, computational chemistry offers a suite of tools to analyze the electronic structure of a molecule, providing deep insights into its stability, reactivity, and bonding.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and more reactive. mdpi.com

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. nih.gov The HOMO is likely to be localized over the electron-rich thiazole ring, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is expected to have significant contributions from the electron-withdrawing ethyl carboxylate group, suggesting that nucleophilic attack may be directed towards this part of the molecule.

Table 3: Representative Frontier Molecular Orbital Energies from DFT Studies on Thiazole Derivatives. (Note: These values are illustrative and the actual energies for this compound would depend on the specific level of theory and basis set used in the calculation.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -6.5 to -7.5 |

| LUMO | ~ -1.0 to -2.0 |

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize the nature of chemical bonds. tandfonline.com By examining the topological properties of the electron density, such as the location of bond critical points (BCPs) and the value of the electron density and its Laplacian at these points, one can classify interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals).

For this compound, QTAIM analysis can be used to precisely characterize the bonding within the thiazole ring, confirming the degree of covalent character in the C-S, C-N, and C-C bonds. tandfonline.com It can also be applied to investigate weaker non-covalent interactions, such as intramolecular hydrogen bonds, that may influence the preferred conformation of the molecule. This level of detailed bonding analysis complements the insights gained from FMO and NBO studies, providing a comprehensive picture of the electronic structure and stability of the compound.

Global and Local Quantum Chemical Reactivity Descriptors

There are no published studies that specifically calculate or analyze the global and local quantum chemical reactivity descriptors for this compound. Such descriptors, which include chemical potential, hardness, softness, and the Fukui function, are derived from conceptual DFT and are crucial for predicting the reactivity and selectivity of a molecule. Data tables and detailed analyses of these parameters for the target compound are not available in the current body of scientific literature.

Computational Elucidation of Reaction Mechanisms

Detailed computational investigations into the reaction mechanisms involving this compound are also absent from published research.

Transition State Characterization and Activation Energy Calculations

No studies were found that focus on the characterization of transition states or the calculation of activation energies for reactions involving this compound. This type of analysis is fundamental to understanding the kinetics and feasibility of chemical transformations.

Potential Energy Surface (PES) Mapping for Reaction Pathways

Similarly, there is no available research that presents a Potential Energy Surface (PES) mapping for any reaction pathways related to this compound. PES mapping provides a comprehensive view of the energy landscape of a reaction, identifying intermediates, transition states, and the most favorable reaction routes.

Analysis of Non-Covalent Interactions

While the analysis of non-covalent interactions, often through techniques like Hirshfeld surface analysis, is a common practice in the study of molecular crystals, no such analysis has been published specifically for this compound. These studies are vital for understanding the packing of molecules in the solid state and the forces that govern their supramolecular assembly.

Comparison of Theoretical Predictions with Experimental Data

Due to the absence of the aforementioned theoretical studies, there is consequently no research that compares theoretical predictions of molecular properties (such as spectroscopic data, bond lengths, and angles) with experimental findings for this compound. Such comparative studies are essential for validating the computational models used.

Chemical Reactivity and Derivatization of Ethyl 4 Tert Butyl Thiazole 2 Carboxylate

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle containing both a sulfur and a nitrogen atom. Its reactivity is influenced by the electron-donating effect of the sulfur atom and the electron-withdrawing nature of the nitrogen atom. This creates a nuanced reactivity profile towards various chemical reagents. In the case of Ethyl 4-(tert-butyl)thiazole-2-carboxylate, the substituents at the 2- and 4-positions further modulate this inherent reactivity.

The thiazole ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, substitution is possible, and the position of attack is directed by the existing substituents. The electron-rich C5 position is generally the preferred site for electrophilic attack on a thiazole ring. pharmaguideline.com The presence of an electron-donating group at C2 can further facilitate this attack. pharmaguideline.com

In this compound, the C4 position is occupied by a tert-butyl group, which is an activating, ortho-para director due to inductive effects and hyperconjugation. stackexchange.com The C2 position contains an ethyl carboxylate group, which is an electron-withdrawing and deactivating group. This deactivates the C2 position towards electrophilic attack. ias.ac.in Therefore, electrophilic substitution is most likely to occur at the C5 position, which is para to the activating tert-butyl group and not significantly deactivated by the ester group.

| Position | Substituent | Electronic Effect | Influence on Electrophilic Substitution | Predicted Site of Attack |

| C2 | Ethyl carboxylate | Electron-withdrawing | Deactivating | Unlikely |

| C4 | tert-butyl | Electron-donating (inductive) | Activating | Directs to C5 (para) |

| C5 | Hydrogen | - | Activated by C4-substituent | Most Probable |

This table summarizes the directing effects of the substituents on the thiazole ring towards electrophilic attack.

Common electrophilic substitution reactions for thiazoles include halogenation, nitration, and sulfonation, although these often require forcing conditions. pharmaguideline.comudayton.edu

The thiazole ring, particularly at the C2 position, is susceptible to nucleophilic attack due to its electron-deficient character. pharmaguideline.com This reactivity is enhanced by the presence of the electron-withdrawing ethyl carboxylate group in this compound. Nucleophilic substitution reactions can occur, especially if a good leaving group is present at the C2 position. However, direct nucleophilic attack on the unsubstituted ring is also possible, often requiring strong nucleophiles. pharmaguideline.com

Furthermore, deprotonation at the C2 position can be achieved using strong bases like organolithium compounds, forming a nucleophilic C2-lithiated species that can react with various electrophiles. pharmaguideline.comwikipedia.org This provides a powerful method for the functionalization of the C2 position.

Thiazoles can participate in cycloaddition reactions, although the aromatic stabilization of the ring means that these reactions often require high temperatures or specific activation. wikipedia.org Diels-Alder reactions with alkynes have been reported, which, after the initial cycloaddition, are often followed by the extrusion of sulfur to yield a pyridine (B92270) derivative. wikipedia.org More recent research has focused on developing milder conditions for cycloaddition reactions, such as the use of metal catalysts in [3+2] cycloadditions with various electron-deficient partners to form complex heterocyclic systems. rsc.orgresearchgate.net

Transformations of the Ethyl Carboxylate Group

The ethyl carboxylate group at the C2 position is a versatile functional handle that can undergo a variety of transformations common to esters.

The most fundamental transformation of the ethyl ester is its hydrolysis to the corresponding carboxylic acid, 4-(tert-butyl)thiazole-2-carboxylic acid. This reaction can be carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed, typically using an alkali metal hydroxide (B78521) like lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent such as methanol (B129727) or tetrahydrofuran. nih.gov Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid.

| Reagent | Conditions | Product |

| LiOH in THF/water | Room temperature to reflux | 4-(tert-butyl)thiazole-2-carboxylic acid |

| NaOH in ethanol (B145695)/water | Room temperature to reflux | 4-(tert-butyl)thiazole-2-carboxylic acid |

| HCl in water | Reflux | 4-(tert-butyl)thiazole-2-carboxylic acid |

This table presents typical conditions for the hydrolysis of the ethyl ester to the carboxylic acid.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with a different alcohol (e.g., methanol, isopropanol) in the presence of a catalyst like scandium(III) triflate or silica (B1680970) chloride can yield the corresponding methyl or isopropyl ester. organic-chemistry.org The reaction is often driven to completion by using the new alcohol as the solvent.

| Catalyst | Alcohol (Solvent) | Product |

| Sc(OTf)₃ | Methanol | Mthis compound |

| Silica Chloride | Isopropanol | Isopropyl 4-(tert-butyl)thiazole-2-carboxylate |

| K₂HPO₄ | Methanol | Mthis compound |

This table illustrates various catalytic systems for the transesterification of the ethyl ester.

Decarboxylation Pathways and Stability Considerations

The ester functional group at the C2 position of this compound is a key feature influencing its stability and reactivity. Thiazole-2-carboxylic acids are known to be particularly susceptible to decarboxylation. ias.ac.in The general stability of thiazole carboxylic acids follows the trend where the C2-carboxyl group is the most labile, followed by the C5 and then the C4 positions (2 > 5 > 4). ias.ac.in

Hydrolysis of the ethyl ester of this compound would yield the corresponding 4-(tert-butyl)thiazole-2-carboxylic acid. This resulting carboxylic acid is expected to be unstable and readily undergo decarboxylation, particularly under acidic conditions or upon heating, to yield 4-(tert-butyl)thiazole. This propensity for decarboxylation is a critical consideration in synthetic planning, as conditions for ester hydrolysis must be carefully controlled if the carboxylic acid is the desired product. In many cases, the hydrolysis of similar ethyl esters is followed by rapid decarboxylation, leading to the formation of unstable intermediates.

The stability of the ester itself is generally robust under neutral conditions. However, the electron-deficient nature of the C2 position of the thiazole ring can influence the reactivity of the ester. This inherent electronic property makes the carboxyl group at this position more prone to cleavage compared to esters at other positions on the ring. ias.ac.in For instance, research on related 1,3,4-thiadiazole-2-carboxylic acids has shown they are unstable in solution and undergo spontaneous decarboxylation. nih.gov This suggests that the thiazole analogue would exhibit similar instability upon conversion to the free acid.

Reactions Involving the tert-Butyl Group

Reactions such as electrophilic or radical substitution on the tert-butyl group would require harsh conditions that are likely to be incompatible with the thiazole ring. The stability of the tert-butyl cation makes it a good leaving group under certain strongly acidic conditions, but this would lead to the destruction of the desired 4-substituted thiazole structure. Therefore, for synthetic purposes, the tert-butyl group on this compound is typically considered a stable, non-reactive moiety that serves to occupy the C4 position.

Cross-Coupling Strategies for Further Functionalization (e.g., C-H Activation, Stille Coupling)

Modern cross-coupling reactions provide powerful tools for the derivatization of the this compound core, enabling the formation of new carbon-carbon bonds at specific positions on the thiazole ring.

C-H Activation:

Direct C-H activation is an increasingly important strategy for the functionalization of heteroaromatic compounds, as it avoids the need for pre-functionalization (e.g., halogenation or metallation). For thiazole derivatives, the C5 position is often the most electron-rich and thus a prime site for electrophilic attack and certain types of C-H functionalization. pharmaguideline.com Palladium-catalyzed direct arylation has been shown to be an efficient method for regioselectively functionalizing the C5-position of thiazoles. nih.gov This approach offers a streamlined process for creating complex molecules from simpler thiazole precursors. nih.govrsc.org While the C2 position is electronically deficient, the presence of the ester group in the target molecule deactivates this position for typical C-H arylation, further favoring functionalization at the C5 position.

Table 1: Representative Conditions for Palladium-Catalyzed C-H Arylation of Thiazoles

| Catalyst | Ligand | Base | Solvent | Coupling Partner | Position Functionalized |

| Pd(OAc)₂ | None | K₂CO₃ | Toluene | Aryl Halides | C5 |

| [RhCp*Cl₂]₂ | None | AgOAc | Acetonitrile | Maleimides | C2 (for tryptophan derivatives) |

| Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | Dioxane | Aryl Bromides | C5 |

This table presents generalized conditions based on literature for C-H activation on thiazole rings and may require optimization for this compound.

Stille Coupling:

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that involves the reaction of an organostannane (organotin) reagent with an organic halide or pseudohalide. wikipedia.org To apply this to this compound, the thiazole ring would first need to be halogenated, typically at the C5 position, to create a suitable coupling partner (e.g., 5-bromo-4-(tert-butyl)thiazole-2-carboxylate). This halogenated intermediate can then be coupled with a variety of organostannanes (R-SnBu₃) to introduce new substituents. numberanalytics.comresearchgate.net The Stille reaction is known for its tolerance of a wide range of functional groups, making it a robust method for late-stage functionalization. wikipedia.org

Table 2: General Scheme for Stille Coupling of a Halogenated Thiazole Derivative

| Thiazole Substrate | Stannane Reagent | Catalyst | Product |

| 5-Bromo-4-(tert-butyl)thiazole-2-carboxylate | Aryl-SnBu₃ | Pd(PPh₃)₄ | 5-Aryl-4-(tert-butyl)thiazole-2-carboxylate |

| 5-Bromo-4-(tert-butyl)thiazole-2-carboxylate | Vinyl-SnBu₃ | Pd(PPh₃)₄ | 5-Vinyl-4-(tert-butyl)thiazole-2-carboxylate |

| 5-Bromo-4-(tert-butyl)thiazole-2-carboxylate | Alkynyl-SnBu₃ | Pd(PPh₃)₄ | 5-Alkynyl-4-(tert-butyl)thiazole-2-carboxylate |

This table illustrates potential applications of the Stille coupling for the derivatization of the target molecule, assuming prior halogenation.

These cross-coupling strategies significantly expand the synthetic utility of this compound, allowing for the introduction of diverse aryl, vinyl, and other functional groups, primarily at the C5 position of the thiazole ring.

Applications in Advanced Organic Synthesis

Ethyl 4-(tert-butyl)thiazole-2-carboxylate as a Versatile Synthetic Building Block

This compound serves as a highly adaptable building block in organic synthesis due to the presence of multiple reactive sites. The thiazole (B1198619) ring itself is an important pharmacophore found in numerous biologically active molecules. The ethyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other functional groups, allowing for a wide range of chemical modifications.

The tert-butyl group at the 4-position, while sterically hindering, imparts increased lipophilicity and metabolic stability to the resulting molecules. This feature is particularly advantageous in the design of drug candidates. The strategic placement of these functional groups on the stable thiazole core allows chemists to use this compound as a scaffold to introduce molecular diversity and tailor the physicochemical properties of the final products.

Utilization in the Construction of Complex Heterocyclic Frameworks

The thiazole nucleus of this compound is a cornerstone for the synthesis of more complex heterocyclic systems. The inherent reactivity of the thiazole ring and its substituents allows for its incorporation into larger, fused, or linked heterocyclic structures. For instance, the ester functionality can be transformed to facilitate cyclization reactions, leading to the formation of thiazolopyrimidines, thiazolopyridines, and other fused bicyclic systems that are of significant interest in medicinal chemistry.

Furthermore, the thiazole ring can participate in various coupling reactions, enabling the attachment of other aromatic or heterocyclic moieties. Methodologies such as Suzuki, Stille, and Heck couplings can be employed to forge new carbon-carbon bonds at specific positions of the thiazole ring, subsequent to appropriate functionalization. This adaptability makes this compound a valuable precursor for creating libraries of diverse and complex heterocyclic compounds for screening in drug discovery programs.

Role as an Intermediate in the Synthesis of Functionally Active Compounds

The primary application of this compound in advanced organic synthesis is as a key intermediate in the generation of molecules with specific biological activities. Its structural motifs are frequently found in compounds targeting a range of therapeutic areas.

Precursors for Pharmaceutical Intermediates and Lead Compounds

Thiazole-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This compound serves as a starting material for the synthesis of such pharmaceutical intermediates. For example, the ester group can be amidated with various amines to produce a series of carboxamides. These amides can then be further elaborated to yield final drug candidates.

Research has shown that derivatives of thiazole-2-carboxylates are being investigated as potential inhibitors of various enzymes, such as kinases, which are crucial targets in cancer therapy. The tert-butyl group can play a critical role in binding to hydrophobic pockets of these enzymes, enhancing the potency and selectivity of the inhibitors.

Methodologies for Analog Synthesis and Chemical Diversification

The chemical scaffold provided by this compound is amenable to a variety of synthetic transformations, making it an ideal starting point for the creation of compound libraries for structure-activity relationship (SAR) studies. The ability to systematically modify different parts of the molecule allows researchers to probe the structural requirements for a desired biological activity.

Key methodologies for analog synthesis and chemical diversification include:

Amide Coupling: The carboxylic acid, obtained from the hydrolysis of the ethyl ester, can be coupled with a diverse range of amines using standard peptide coupling reagents to generate a library of amides.

Substitution Reactions: The thiazole ring can be functionalized at available positions through electrophilic or nucleophilic substitution reactions, introducing a variety of substituents.

Side-Chain Modification: The tert-butyl group, while generally stable, can be replaced with other alkyl or aryl groups during the initial synthesis of the thiazole ring to explore the impact of this substituent on biological activity.

These synthetic strategies enable the systematic exploration of the chemical space around the this compound core, facilitating the optimization of lead compounds in drug discovery.

Below is an interactive data table summarizing the key functional groups of this compound and their synthetic potential:

| Functional Group | Position | Synthetic Potential |

| Ethyl Carboxylate | 2 | Hydrolysis to carboxylic acid, amidation, reduction to alcohol, conversion to other esters. |

| Thiazole Ring | Core | Serves as a stable scaffold, can undergo substitution and coupling reactions. |

| Tert-butyl Group | 4 | Provides steric bulk and lipophilicity, influences binding to biological targets. |

Future Research Directions and Perspectives in Thiazole Chemistry

Development of More Sustainable and Greener Synthetic Protocols

The chemical industry is increasingly under pressure to adopt more environmentally friendly practices. google.comambeed.com Consequently, a major focus of future research in thiazole (B1198619) chemistry will be the development of sustainable and greener synthetic protocols. google.comambeed.com Traditional methods for thiazole synthesis often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. google.com

Future efforts will likely concentrate on:

Microwave-assisted and Ultrasound-promoted Synthesis: These techniques can significantly reduce reaction times, improve yields, and often allow for the use of less hazardous solvents. google.comresearchgate.net

Catalyst-free and Solvent-free Reactions: The development of reactions that can proceed efficiently without the need for a catalyst or solvent would represent a major step towards truly green synthesis. researchgate.net

Use of Renewable Starting Materials and Green Solvents: Exploring bio-based feedstocks for the synthesis of thiazole precursors and employing environmentally benign solvents like water or ionic liquids will be crucial. google.comresearchgate.net

Multicomponent Reactions (MCRs): MCRs, which involve the combination of three or more reactants in a single step to form a complex product, are inherently more atom-economical and efficient than traditional multi-step syntheses. researchgate.net

The development of such protocols for the synthesis of compounds like Ethyl 4-(tert-butyl)thiazole-2-carboxylate would not only reduce the environmental impact but also potentially lower the cost of production.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. Future research will see a greater integration of advanced spectroscopic techniques and computational chemistry to unravel the intricate details of thiazole formation and reactivity.

Advanced Spectroscopic Techniques: In-situ spectroscopic methods, such as real-time NMR and IR spectroscopy, can provide valuable insights into the transient intermediates and transition states involved in chemical reactions. spectrabase.com Two-dimensional NMR spectroscopy and advanced mass spectrometry techniques can aid in the unambiguous characterization of complex thiazole derivatives. spectrabase.com

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction pathways, predicting the stability of intermediates, and understanding the electronic properties of molecules. ontosight.ainewdrugapprovals.orgresearchgate.net These studies can guide experimental design and help in the rational design of new catalysts and synthetic strategies. ontosight.ainewdrugapprovals.org

For a molecule like this compound, computational studies could predict its spectroscopic properties, reactivity towards different reagents, and potential biological activity, thereby guiding future experimental investigations.

Exploration of Novel Chemical Transformations and Reactivity Patterns

While the core reactivity of the thiazole ring is well-established, there is still significant scope for the discovery of novel chemical transformations and reactivity patterns. Future research will likely focus on:

C-H Functionalization: The direct functionalization of C-H bonds is a highly attractive strategy for the efficient modification of organic molecules. Developing new methods for the selective C-H functionalization of the thiazole ring would provide rapid access to a wide range of new derivatives. sigmaaldrich.com

Photocatalysis and Electrosynthesis: These emerging techniques offer unique opportunities for accessing novel reactivity under mild conditions. sigmaaldrich.com The application of photoredox catalysis and electrosynthesis to thiazole chemistry could lead to the development of unprecedented transformations. sigmaaldrich.com

Ring-Opening and Ring-Transformation Reactions: Exploring the controlled cleavage and rearrangement of the thiazole ring could open up new avenues for the synthesis of other heterocyclic systems.

Investigating the reactivity of the ester and tert-butyl groups of this compound in novel transformations could lead to the synthesis of new compounds with interesting properties.

Design and Synthesis of Thiazole-Based Scaffolds for Emerging Applications

The thiazole scaffold is a privileged structure in medicinal chemistry and has also found applications in materials science. Current time information in Wilbarger County, US.bldpharm.comaccelachem.com Future research will continue to exploit the versatility of the thiazole ring to design and synthesize new molecules for a wide range of applications.

Medicinal Chemistry: The development of new thiazole-based drugs will remain a major focus. Current time information in Wilbarger County, US.bldpharm.comaccelachem.com This includes the design of novel antibiotics to combat antimicrobial resistance, potent anticancer agents, and drugs targeting a variety of other diseases. bldpharm.comaccelachem.comgoogle.com The synthesis of thiazole-containing peptidomimetics is also a promising area of research. nih.gov

Materials Science: Thiazole-containing polymers and small molecules have shown promise for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemicalbook.comglpbio.com Future research will focus on the design of new thiazole-based materials with improved performance and stability.

Agrochemicals: Thiazole derivatives have been successfully used as fungicides and herbicides. nih.gov The development of new, more effective, and environmentally benign thiazole-based agrochemicals is an ongoing area of research.

The specific substitution pattern of this compound could be a starting point for the design of new scaffolds with tailored electronic and steric properties for various applications.

Q & A

Q. What are the common synthetic routes for Ethyl 4-(tert-butyl)thiazole-2-carboxylate, and what reaction conditions are critical for success?

- Methodological Answer : The compound is typically synthesized via cyclization or substitution reactions. For example, thiazole derivatives are often prepared by reacting α-bromo ketones with thioureas or thioamides under basic conditions. A related method involves refluxing ethyl 4-bromo-3-oxobutanoate with benzothioamide in ethanol to form thiazole intermediates . Key conditions include using anhydrous solvents (e.g., dry CH₃CN), bases like Cs₂CO₃ to deprotonate thiols, and inert atmospheres (argon) to prevent oxidation . Post-synthesis, purification via column chromatography or recrystallization is recommended.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the thiazole ring structure, tert-butyl group, and ester functionality. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .

- HPLC : Purity assessment (>95%) is performed using reverse-phase HPLC with UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 272.32 for C₁₁H₁₆N₂O₄S) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The thiazole core is explored for antimicrobial and anticancer activity. For instance, analogs of this compound have been screened against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using broth microdilution assays to determine MIC values . In cancer research, derivatives are tested via MTT assays on cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability for this compound?

- Methodological Answer :

- Solvent Choice : Dry CH₃CN enhances nucleophilic substitution efficiency compared to ethanol .

- Catalysis : Transition metals (e.g., CuI) accelerate coupling reactions in azide-alkyne cycloadditions for functionalized derivatives .

- Temperature Control : Reflux (80–100°C) ensures complete conversion, while lower temperatures (25°C) minimize side reactions in sensitive steps .

- Scalability : Batch processes with continuous stirring and controlled reagent addition (e.g., dropwise addition of electrophiles) improve reproducibility .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

- Methodological Answer :

- 2D NMR : COSY and HSQC experiments clarify proton-proton coupling and carbon-proton correlations, resolving ambiguities in overlapping signals .

- X-ray Crystallography : Single-crystal analysis using SHELX software provides definitive bond lengths/angles, especially for confirming tert-butyl orientation .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, aiding assignment of complex splitting patterns .

Q. What strategies are employed in structure-activity relationship (SAR) studies for thiazole-based derivatives?

- Methodological Answer :

- Functional Group Variation : Substituents like trifluoromethyl (CF₃) or nitro (NO₂) are introduced at the 4-position of the thiazole ring to modulate electronic effects and bioactivity .

- Bioisosteric Replacement : Replacing the ester group (CO₂Et) with amides or ketones evaluates metabolic stability .

- Docking Studies : Molecular docking against target proteins (e.g., PPAR-γ for anticancer activity) identifies key binding interactions .

Q. How are computational methods integrated into the design of novel thiazole derivatives?

- Methodological Answer :

- Retrosynthetic Analysis : AI-driven tools (e.g., Template_relevance models) predict feasible routes using databases like Reaxys .

- ADMET Prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates .

- MD Simulations : Molecular dynamics (e.g., GROMACS) assess ligand-protein complex stability over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.